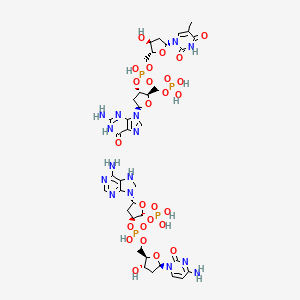

(dA-dC)n.(dG-dT)n

Description

Properties

CAS No. |

57683-27-9 |

|---|---|

Molecular Formula |

C38H53N15O26P4 |

Molecular Weight |

1259.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-2-phosphonooxyoxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C20H27N7O14P2.C18H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;19-11-1-2-25(18(28)24-11)12-3-8(27)10(35-12)5-34-40(32,33)37-9-4-13(36-17(9)38-39(29,30)31)26-7-23-14-15(20)21-6-22-16(14)26/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,6,8-10,12-13,17,23,27H,3-5,7H2,(H,32,33)(H2,19,24,28)(H2,20,21,22)(H2,29,30,31)/t9-,10-,11+,12+,13+,14+;8-,9-,10+,12+,13+,17+/m00/s1 |

InChI Key |

SBHGPTLLBHYHBR-DPRHSKOZSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3OP(=O)(O)O)N4CNC5=C(N=CN=C54)N)O |

Origin of Product |

United States |

Structural Polymorphism and Non B Dna Conformations of Da Dc N. Dg Dt N

B-DNA to Z-DNA Conformational Transitions

The transition from the typical B-DNA to the left-handed Z-DNA is a significant conformational change that can be induced by several factors.

Inducement by High Salt Concentrations and Low Water Activity

High salt concentrations can promote the transition of (dA-dC)n.(dG-dT)n to a Z-DNA-like structure. Studies using circular dichroism have shown that increasing concentrations of salts like CsCl can induce a conformational change from a B-type structure to a different form, which is considered to be a left-handed Z-form. oup.com This transition is also influenced by low water activity, such as in ethanolic solutions, which can similarly lead to the formation of a left-handed helical structure. oup.com While the this compound sequence can form Z-DNA, it does so less readily under high salt conditions compared to sequences like (dG-dC)n.(dG-dC)n. pnas.org

Stabilization by Polyamines

Naturally occurring polyamines, such as spermidine (B129725) and spermine (B22157), play a crucial role in stabilizing the Z-DNA conformation of this compound sequences under physiologically relevant conditions. oup.comrsc.org Research has demonstrated that micromolar concentrations of spermidine and spermine can induce the B-DNA to Z-DNA transition in plasmids containing this compound inserts. nih.govportlandpress.com Specifically, in plasmids with 23 and 60 base pair inserts of this sequence, the midpoint for the B-to-Z transition was observed at 25 µM for spermidine and 16 µM for spermine. nih.govportlandpress.com Putrescine, another polyamine, was found to be ineffective in provoking this conformational change. nih.govportlandpress.com The concentration of polyamines required for this transition is dependent on the ionic strength of the surrounding buffer. oup.comoup.com

| Polyamine | Plasmid Insert Size (bp) | Midpoint Transition Concentration (µM) |

| Spermidine | 23 and 60 | 25 |

| Spermine | 23 and 60 | 16 |

| Putrescine | 23 and 60 | Ineffective |

Table 1: Concentration of polyamines at the midpoint of B-DNA to Z-DNA transition for plasmids containing this compound inserts. nih.govportlandpress.com

Formation in Negatively Supercoiled Plasmids

Negative supercoiling is a powerful driver of the B-to-Z transition in this compound sequences. pnas.org The energy stored in the supercoiled DNA can be released by the unwinding of the double helix that accompanies the formation of left-handed Z-DNA. rsc.org Studies using Z-DNA-specific antibodies have confirmed the formation of Z-DNA in plasmids containing (dC-dA)32.(dG-dT)32 sequences at physiological negative superhelical densities, even in the absence of high salt concentrations. pnas.orgnih.govnih.govpnas.orgopenalex.org This demonstrates that the topological state of DNA within a cell can be a primary determinant of its local conformation.

H-DNA Formation and Topology

The this compound sequence, due to its homopurine-homopyrimidine nature, can also form a triple-stranded structure known as H-DNA.

Sequence Requirements for H-DNA Formation

The formation of intramolecular triplex structures, known as H-DNA, is a significant conformational alternative for specific DNA sequences. The primary prerequisite for H-DNA formation is a homopurine•homopyrimidine mirror repeat sequence. tandfonline.comfrontiersin.org In this arrangement, one half of the homopurine or homopyrimidine strand folds back to associate with the major groove of the remaining duplex, forming Hoogsteen or reverse-Hoogsteen hydrogen bonds. tandfonline.comnih.gov This leaves the corresponding half of the complementary strand in a single-stranded state. nih.govoup.com

While sequences with perfect mirror repeat symmetry are ideal for forming H-DNA, research has shown that this requirement is not absolute. frontiersin.org Intramolecular triplexes have been observed in sequences that are not perfect mirror repeats and even in those that are not strictly homopurine•homopyrimidine tracts. frontiersin.org The stability and specific isoform of the H-DNA structure are dependent on several factors, including the degree of negative DNA supercoiling, pH, and the presence of specific cations. tandfonline.comfrontiersin.org For instance, the formation of H-DNA from (dG-dA)n•(dT-dC)n sequences is favored by negative supercoiling. annualreviews.org Acidic pH can also promote the formation of certain triplex motifs, such as the C+•G-C triplet, which requires protonation of the cytosine base. bu.edu

The length of the repeating unit is another critical factor. Studies on poly(dG)•poly(dC) tracts have demonstrated that the potential to form a triplex structure is dependent on the length of the tract, with a sufficient length being necessary to stabilize the non-B conformation under specific superhelical stress. oup.com

| Factor | Requirement/Influence for H-DNA Formation | Supporting Research Finding | Citation |

| Sequence Symmetry | Homopurine•homopyrimidine mirror repeats are the most favorable sequences. | H-DNA formation is most favored in sequences with mirror repeat symmetry. | oup.comtandfonline.com |

| Base Composition | Homopurine tracts in one strand and homopyrimidine tracts in the complementary strand are ideal targets. | The third strand binds to the purine-rich strand of the DNA duplex. | nih.gov |

| Sequence Perfection | Perfect repeats are not strictly necessary; some mismatches can be tolerated. | Non-mirror repeat sequences and those with interruptions can still form intramolecular triplexes. | frontiersin.org |

| Topological Stress | Negative supercoiling provides the free energy required to unwind the duplex and facilitate triplex formation. | Negative supercoiling is a powerful inducer of B-to-Z and H-DNA transitions. | oup.comfrontiersin.orgpnas.org |

| pH | Acidic pH can stabilize triplexes containing C+•G-C triplets. | Protonation of cytosine is required for the C+•G-C base triplet, making its formation pH-dependent. | frontiersin.orgbu.edu |

| Cations | Divalent cations, such as Mg2+ or Zn2+, can stabilize certain triplex conformations. | The presence of Mg2+ can favor the formation of specific triplex structures, like the dG•dG•dC triplex. | annualreviews.orgoup.com |

| Tract Length | The stability of the H-DNA structure is directly related to the length of the repeat sequence. | The superhelical strain required for triplex formation is inversely related to the length of the sequence involved. | oup.com |

Potential for Multiple Non-B DNA Conformations

Sequences of the (dA-dC)n•(dG-dT)n type are not restricted to forming a single non-B DNA structure. Instead, they exhibit a remarkable conformational plasticity, with the potential to exist in equilibrium between different structures, including B-DNA, H-DNA, and Z-DNA. oup.com The specific conformation adopted depends on the prevailing environmental and topological conditions. oup.com

For example, alternating purine-pyrimidine sequences, such as (dA-dC)n•(dG-dT)n, are known to be capable of flipping into a left-handed Z-DNA conformation. oup.compnas.orgnih.gov This transition from a right-handed B-form to a left-handed Z-form is significantly promoted by negative supercoiling at physiological ionic strengths. pnas.orgnih.gov The presence of polyamines like spermidine and spermine can also induce the B-to-Z transition in poly(dA-dC)•poly(dG-dT) at low salt concentrations. oup.com

Research on the rat prolactin gene, which contains two (dA-dC)n•(dG-dT)n repeats, has revealed transitions to a novel left-handed helical structure under the influence of negative supercoiling. nih.gov This suggests that sequences of this type can adopt multiple, distinct non-B conformations. The possibility of a single sequence adopting either a cruciform (formed from inverted repeats) or Z-DNA (formed from alternating purine-pyrimidines) highlights the competitive nature of these structural transitions. oup.com

| Non-B DNA Conformation | Sequence Predisposition | Inducing Factors | Research Example | Citation |

| H-DNA | Homopurine•homopyrimidine mirror repeats | Negative supercoiling, acidic pH, divalent cations | (dG-dA)n•(dT-dC)n stretches adopt *H-DNA configuration in a supercoiled state. | annualreviews.org |

| Z-DNA | Alternating purine-pyrimidine sequences | Negative supercoiling, high salt concentration, polyamines, specific chemical modifications | (dC-dA)32•(dG-dT)32 forms Z-DNA at physiological negative superhelical densities. | pnas.orgnih.gov |

| Cruciform | Inverted repeats | Negative supercoiling | Some alternating purine-pyrimidine sequences that are also inverted repeats may form cruciforms instead of Z-DNA. | oup.com |

| Novel Left-Handed Helix | Predominantly alternating (dA-dC)n•(dG-dT)n repeats | Negative supercoiling | Repeats flanking the rat prolactin gene undergo a full-length conversion to a novel left-handed helical structure. | nih.gov |

Influence of Specific Nucleotide Sequences on Conformation

The precise nucleotide sequence, beyond its general classification as an alternating purine-pyrimidine or mirror repeat, exerts a profound influence on the resulting DNA conformation. Minor variations in the sequence, such as interruptions or base substitutions, can significantly alter the stability and type of non-B structure formed.

The local sequence context can dictate which of several possible non-B structures will form. For instance, the insertion of a single dG•dC base pair into a dA•dT tract was shown to dramatically reduce the binding affinity of the antibiotic Netropsin, indicating a significant conformational alteration. nih.gov Furthermore, research on poly(dG)•poly(dC) sequences has shown that a difference of just a few base pairs in the length of a dG tract can determine whether the DNA remains double-stranded or adopts one of two different intramolecular triplex structures (dG•dG•dC or dC+•dG•dC). oup.com This demonstrates a high degree of sensitivity of DNA conformation to the exact sequence length and composition.

Biological and Functional Roles of Da Dc N. Dg Dt N Elements

Contribution to Chromosome Structure and Function

The specific arrangement and density of (dA-dC)n.(dG-dT)n sequences are linked to fundamental chromosomal processes, including dosage compensation and meiotic recombination. These sequences also play a crucial role in organizing chromatin by influencing nucleosome positioning.

Correlation with Dosage Compensation

Dosage compensation is a process that equalizes the expression of X-linked genes between sexes. In Drosophila melanogaster, in situ hybridization studies have revealed a significantly higher density of this compound sequences on the X chromosome compared to the autosomes. nih.govnih.gov This distinct distribution pattern is evolutionarily conserved across different Drosophila species, including D. simulans and the more distantly related D. virilis, hinting at a functional importance for these sequences. nih.govembopress.org

Further evidence comes from studies of D. pseudoobscura and D. miranda, where an autosomal arm has been translocated to the X chromosome and has consequently acquired dosage compensation. nih.govnih.gov Intriguingly, these newly incorporated X-chromosome arms also exhibit a higher density of this compound repeats, similar to the original X chromosomes. nih.govembopress.org This strong correlation suggests that these sequences are involved in the mechanism of dosage compensation. While a universal targeting sequence for the Male-Specific Lethal (MSL) complex, which mediates dosage compensation in flies, has been elusive, the enrichment of (dC-dA)n•(dG-dT)n repeats on the X chromosome is a prominent feature. tandfonline.com

Nucleosome Positioning and Chromatin Remodeling

The intrinsic structural properties of DNA sequences play a significant role in the organization of chromatin. Nucleosomes, the fundamental units of chromatin, consist of DNA wrapped around histone proteins. The positioning of these nucleosomes is not random and can be influenced by the underlying DNA sequence.

Repetitive sequences like poly(dA:dT) and poly(dG:dC) tracts are known to be intrinsically inhibitory to nucleosome formation. nih.gov This is due to their structural stiffness, which makes them less favorable for wrapping around the histone octamer. nih.gov The this compound sequence, with its alternating purine-pyrimidine pattern, can adopt a Z-DNA conformation under certain conditions, which also affects nucleosome binding. nih.govnih.gov

The presence of these sequences can lead to the formation of nucleosome-free regions (NFRs), which are critical for providing access to the DNA for transcription factors and other regulatory proteins. mdpi.com ATP-dependent chromatin remodeling complexes, such as ISW1a and RSC, are also influenced by these sequences. mdpi.com For instance, poly(dA:dT) tracts can differentially affect the activity of these remodelers, and the orientation of the tract can even dictate the direction of nucleosome sliding by RSC. mdpi.com Therefore, this compound sequences contribute to the dynamic landscape of chromatin by directly influencing where nucleosomes are placed and how they are moved, thereby regulating DNA accessibility. uni-muenchen.de

Modulation of Gene Expression and Transcriptional Regulation

Beyond their structural roles, this compound elements, also referred to as TG-elements, actively participate in the regulation of gene expression, exhibiting properties characteristic of transcriptional enhancers.

Enhancer-like Activity

Enhancers are DNA sequences that can increase the transcription of a gene, often from a distance. The this compound sequence has been shown to possess enhancer-like activity. nih.govnih.gov In experimental studies, the insertion of human genomic DNA fragments containing (dT-dG)n•(dC-dA)n tracts into expression vectors led to a 2- to 10-fold increase in the transcription of a reporter gene in both monkey (CV-1) and human (HeLa) cells. nih.govnih.gov

This stimulatory effect was observed even when the TG-element was placed at a distance from the promoter, a key characteristic of enhancers. nih.gov Furthermore, in the presence of the E1A gene products from adenovirus, the GT element (a poly(dG-dT)•poly(dA-dC) sequence) was able to activate the expression from the adenovirus major late promoter (MLP). capes.gov.br This induced activity was additive with other enhancers, suggesting that the TG-element can cooperate with other regulatory elements to fine-tune gene expression. capes.gov.br

Positional and Orientation Dependence of Transcriptional Enhancement

The enhancer-like activity of the this compound element exhibits some properties related to its position and orientation relative to the promoter it regulates. Research has shown that while the orientation of the TG-element is not crucial for its function, its proximity to the promoter can influence its effectiveness. nih.govnih.gov A closer location to the promoter generally results in a more potent enhancement of transcription. nih.gov

This positional dependence is a common feature of many enhancer elements. The ability of the this compound sequence to function in a relatively orientation-independent manner further solidifies its classification as an enhancer-like element. nih.gov These characteristics allow for a flexible and modular regulation of gene expression, where the strength of the transcriptional enhancement can be modulated by the genomic context of the TG-element.

| Finding | Organism/System | Key Observation | Reference |

| Higher density on X chromosome | Drosophila melanogaster | Correlates with dosage compensation. | nih.govnih.gov |

| Conservation of distribution | Various Drosophila species | Suggests functional importance. | nih.govembopress.org |

| Depletion in specific regions | Drosophila melanogaster | Inversely correlates with meiotic recombination. | nih.govnih.gov |

| Inhibition of nucleosome formation | General | Intrinsic stiffness disfavors histone wrapping. | nih.gov |

| Transcriptional enhancement | Human/Monkey cell lines | Acts as an enhancer-like element. | nih.govnih.gov |

| Positional dependence | Experimental vectors | Closer proximity to promoter is more effective. | nih.gov |

| Orientation independence | Experimental vectors | Enhancer-like activity is not dependent on orientation. | nih.gov |

Interaction with Viral Gene Products (e.g., E1A)

The alternating purine-pyrimidine sequence (dA-dC)n·(dG-dT)n, also referred to as the GT element, has been shown to function as a viral-inducible enhancer element. Research demonstrates that this sequence can stimulate transcription from the adenovirus major late promoter (MLP). nih.govtandfonline.com However, this stimulatory activity is not constitutive. The GT element alone does not activate expression from the MLP. nih.govtandfonline.com Its function as a transcriptional enhancer is dependent on the presence of trans-acting proteins, specifically the E1A gene products of adenovirus type 2 or 5. nih.govtandfonline.com

In the presence of E1A, the (dA-dC)n·(dG-dT)n element confers enhancer-like properties, activating expression from the MLP. nih.govtandfonline.com This trans-activation effect is additive when combined with other E1A-responsive enhancers, such as the one from the BK virus. nih.gov Studies have also identified a specific nuclear factor that binds to the GT element. nih.gov Interestingly, the presence of the E1A protein does not appear to alter the initial binding of this nuclear factor to the DNA sequence. nih.gov These findings establish that the (dA-dC)n·(dG-dT)n sequence can mediate the trans-modulation of promoter activity, acting as a conditional regulatory element that responds to viral proteins. nih.gov

Regulation of Specific Genes (e.g., Human Type I Collagen α2)

The (dA-dC)n·(dG-dT)n sequence plays a significant role in the transcriptional regulation of specific human genes, a prime example being the human type I collagen α2 (COL1A2) gene. nih.govresearchmap.jpresearchmap.jp The regulatory region of this gene contains two distinct polymorphic dinucleotide repeats, or microsatellites. nih.govresearchmap.jp One repeat, located in the 5'-flanking region, is composed of poly(dC-dA) and poly(dC-dG), while another, found in the first intron, consists of poly(dG-dT). nih.govresearchmap.jpresearchgate.net

| Construct Component | Description | Relative Transcriptional Activity | Reference |

|---|---|---|---|

| No Repeats | A construct of the COL1A2 gene promoter lacking both the upstream and intronic dinucleotide repeats. | Baseline | nih.gov, researchmap.jp |

| Upstream Repeat Only | A construct containing only the 5'-flanking region poly(dC-dA) repeat. | No significant enhancement over baseline. | nih.gov, researchmap.jp |

| Intron Repeat Only | A construct containing only the first intron poly(dG-dT) repeat. | No significant enhancement over baseline. | nih.govresearchmap.jp |

| Both Repeats Present | A construct containing both the upstream and intronic repeats. | Significant enhancement of transcriptional activity. | nih.gov, researchmap.jp, researchmap.jp |

| Allelic Variation | Constructs with various combinations of different length alleles for the two repeat regions. | Showed differences in the rate of transcriptional stimulation, demonstrating functional polymorphism. | nih.gov |

Effect on in vitro Transcription

Repetitive DNA sequences, including (dA-dC)n·(dG-dT)n, can influence the efficiency of transcription in vitro. oup.com These simple sequence repeats are known to affect various stages of the transcription process. For instance, the presence of A+T-rich sequences, related to the (dG-dT)n strand, in promoter regions can either enhance or suppress transcription in systems like Escherichia coli and yeast. oup.com In some cases, short poly(dA-dT) sequences can functionally substitute for promoter elements. oup.com

More specifically, certain DNA structures that can be adopted by these sequences are known to modulate transcription. The (dA-dC)n sequence has the potential to form Z-DNA, an alternative left-handed double-helical structure, which can affect transcriptional efficiency. oup.com Furthermore, during transcriptional elongation, the properties of the template sequence are critical. Sequences rich in dG+dC, which are a component of the (dA-dC)n·(dG-dT)n repeat, are integral to the formation of stem-loop structures in the nascent RNA. cdnsciencepub.com These hairpins, when followed by a poly(U) tract (transcribed from a poly(dA) tract), are characteristic features of rho-independent terminators, which signal the cessation of transcription. cdnsciencepub.com The stability of this G+C rich stem structure can directly impact the efficiency of termination. cdnsciencepub.com Therefore, (dA-dC)n·(dG-dT)n elements can influence both the initiation and termination of transcription in vitro through sequence-specific and structure-specific mechanisms.

Involvement in DNA Replication Dynamics

The (dA-dC)n·(dG-dT)n sequence is implicated in the dynamics of DNA replication, often acting as a natural impediment to the process. nih.govoup.com In vivo studies have suggested that these tracts, which are widely dispersed throughout vertebrate genomes, may function as pause or arrest signals for DNA replication and amplification. nih.gov This has been confirmed by in vitro experiments demonstrating that both (dT-dC)n and (dG-dA)n tracts can arrest the progression of DNA synthesis by DNA polymerases. nih.gov For example, a sequence containing (dG-dA)27·(dT-dC)27 was found to cause pausing in simian virus 40 (SV40) DNA replication. oup.com

These sequences can form non-B DNA secondary structures, which are a significant and frequent source of replication stress. tandfonline.com The formation of such structures on the DNA template presents an obstacle to the smooth progression of the replication machinery, known as the replisome. tandfonline.com

Impediments to Replisome Progression

The progression of the eukaryotic replisome can be stalled by various DNA secondary structures, and sequences like (dA-dC)n·(dG-dT)n are prone to forming them. tandfonline.combiorxiv.org The homopolymeric tracts within these repeats, such as poly(dG) and poly(dC), can fold into structures like G-quadruplexes (G4s) and intercalated-motifs (i-motifs), respectively. biorxiv.orgembopress.org

When the replisome encounters such a structure on the template strand, its progression can be arrested. tandfonline.comembopress.org This can lead to the uncoupling of the replicative helicase (which continues to unwind DNA) from the stalled DNA polymerase, resulting in the exposure of single-stranded DNA. tandfonline.com Recent in vitro reconstitution studies have shown that tracts of poly(dG)n and poly(dC)n are capable of stalling the eukaryotic replisome. biorxiv.org The impediment posed by these structures can lead to replication fork breakdown if not resolved, highlighting their role as a challenge to genome duplication that must be actively managed by the cell. tandfonline.comembopress.org

| Biological Process | Specific Role/Effect of this compound | Mechanism/Context | Reference |

|---|---|---|---|

| Gene Regulation | Acts as a conditional transcriptional enhancer. | Activity is dependent on the presence of viral E1A gene products. | nih.gov, tandfonline.com |

| Gene Regulation | Enhances transcription of the human COL1A2 gene. | Requires co-presence of upstream (dC-dA)n and intronic (dG-dT)n repeats. | nih.gov, researchmap.jp |

| DNA Replication | Acts as a pause or arrest signal for DNA polymerases. | Causes stalling of DNA synthesis in vitro and in vivo. | nih.gov, oup.com |

| Replisome Progression | Impedes replisome movement, causing replication stress. | Formation of non-B DNA secondary structures (e.g., Z-DNA, G-quadruplexes). | tandfonline.com, biorxiv.org |

| Genetic Recombination | Enhances homologous recombination. | Sequences are found at recombination hotspots. | oup.com, oup.com |

Interactions of Da Dc N. Dg Dt N with Biological Molecules and Ligands

DNA-Binding Proteins and Nuclear Factors

The (dA-dC)n·(dG-dT)n sequence, often referred to as a GT element, is a recurring motif in eukaryotic genomes and is recognized by specific nuclear factors. capes.gov.br The ability of these sequences to adopt non-B conformations, such as Z-DNA, is a key feature of their interaction with certain proteins. nih.gov Z-DNA is characterized by a zig-zag backbone and the absence of a pronounced major groove, while its minor groove is deep and narrow. nih.gov

Proteins can recognize DNA through two main mechanisms: base readout, which involves direct chemical interactions with the DNA bases, and shape readout, which recognizes sequence-dependent DNA conformation. nih.gov For Z-DNA formed by alternating purine-pyrimidine sequences, specific proteins like the Zα domain of the enzyme ADAR1 are tailored to recognize the unique zig-zag phosphate (B84403) backbone of the left-handed helix. nih.gov

Studies have shown that the GT element can function as a transcriptional enhancer, but its activity is dependent on the presence of trans-acting viral proteins like the E1A gene products of adenovirus. capes.gov.br While specific nuclear factors bind to the GT element, the presence of E1A does not appear to affect this initial binding but rather modulates the element's downstream transcriptional activity. capes.gov.br This suggests a mechanism where cellular factors bind to the GT sequence, and viral proteins then interact with this complex to enhance transcription. Furthermore, competition assays have revealed that nuclear matrix proteins exhibit a preference for certain DNA sequences, with AT-rich DNA binding more effectively than GC-rich DNA. biologists.com

Interaction with DNA Repair Machinery

The structural variations of (dA-dC)n·(dG-dT)n and its susceptibility to damage, such as the oxidation of guanine (B1146940) to 8-oxoguanine (8-oxoG), necessitate its interaction with the cell's DNA repair machinery. Several pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR), are involved in correcting lesions that can arise within or near these sequences. life-science-alliance.org The recognition of damage within these repeating tracts is a critical step for maintaining genomic stability.

For instance, the NER pathway is responsible for removing a wide array of bulky, structurally diverse DNA lesions. pnas.org Central to this process is the XPA protein (Rad14 in yeast), which recognizes and binds to kinked and damaged DNA, inducing further structural changes to facilitate repair. pnas.org The presence of lesions can disturb the DNA conformation, which in turn signals for recognition and removal by the repair machinery. biointerfaceresearch.com

Within the Base Excision Repair (BER) pathway, DNA glycosylases are responsible for identifying and excising damaged or incorrect bases. The MutY glycosylase (MUTYH in mammals) plays a crucial role in preventing mutations arising from oxidative damage. nih.gov Guanine is susceptible to oxidation, forming 8-oxoguanine (8-oxoG), which can mispair with adenine (B156593) during DNA replication. MutY specifically recognizes the resulting 8-oxoG:A mismatch and removes the undamaged adenine base. nih.govacs.org This action initiates a repair cascade that ultimately restores a correct G:C pair. nih.gov

MutY must effectively distinguish 8-oxoG:A mismatches from the vast number of normal T:A pairs. acs.org Research has shown that MutY recognizes multiple features of the 8-oxoG base and that its C-terminal domain is critical for this recognition. acs.org Interestingly, MutY's ability to excise adenine is not hindered when the opposing 8-oxoG has been further oxidized by agents like peroxynitrite, highlighting the enzyme's robust recognition capabilities. nih.gov The enzyme is significantly more effective at recognizing and removing adenine from a dA:8-oxoG pair than from a dA:dG mismatch, with some studies indicating a 6- to 10-fold faster recognition rate for the oxidized pair. mdpi.com

Ligand Binding Studies

The unique structural properties of (dA-dC)n·(dG-dT)n make it a target for various DNA-binding ligands, including antibiotics and synthetic dyes. These molecules can exhibit sequence selectivity and can influence the DNA's conformation, often by binding in the minor groove or through intercalation.

The (dA-dC)n·(dG-dT)n sequence can adopt a non-B, Z-like conformation under certain conditions of low water activity. nih.gov This structure can be reversed to a canonical B-form by the interaction with specific minor groove-binding ligands. nih.gov Netropsin, a classic minor groove binder with a strong preference for AT-rich regions, is known to favor the B-form of DNA and can induce a Z-to-B transition. niscpr.res.innih.gov

Studies using circular dichroism have demonstrated that Netropsin efficiently reverses the non-B structure of poly(dA-dC)·poly(dG-dT) back to the B-form. nih.gov Distamycin-3 also induces this reversal, although it requires higher ligand-to-DNA ratios to be effective. nih.gov This contrasts with their interaction with Z-DNA formed by poly(dG-dC)·poly(dG-dC), where Netropsin can reverse the structure but Distamycin-3 is ineffective. nih.gov The ability of these ligands to bind to the minor groove and stabilize the B-conformation underlies their capacity to shift the equilibrium away from alternative structures like Z-DNA.

Table 1: Effect of Ligands on Non-B DNA Conformations

| Polynucleotide | Initial Conformation (Low Water Activity) | Effect of Netropsin | Effect of Distamycin-3 |

| poly(dA-dC)·poly(dG-dT) | Non-B / Z-like | Reversal to B-form | Reversal to B-form (at higher ratios) |

| poly(dG-dC)·poly(dG-dC) | Z-form | Reversal to B-form | Inefficient |

| poly(dA-dT)·poly(dA-dT) | Modified B-structure | Reversal to B-form | Reversal to B-form |

| This table is based on findings from circular dichroism studies. nih.gov |

Actinomycin (B1170597) D is an antitumor antibiotic that functions by intercalating its phenoxazone ring into DNA, primarily at 5'-GpC-3' steps. nih.govnih.gov However, its binding is not limited to this consensus sequence. Footprinting studies have revealed that poly(dG-dT)·poly(dA-dC) can serve as a secondary binding site for actinomycin. soton.ac.uk The binding of actinomycin can induce significant conformational changes in the DNA helix, and these distortions can propagate several turns away from the binding site. nih.govsoton.ac.uk

Melting temperature (Tm) studies, which measure the thermal stability of the DNA duplex, provide further insight into ligand selectivity. In experiments analyzing a mixture of different polynucleotides, the addition of daunorubicin, another antitumor agent, preferentially increased the Tm of poly(dA-dC)·poly(dG-dT) and [poly(dG-dC)]2, confirming its preference for GC-rich DNA with alternating purine-pyrimidine sequences. nih.gov While actinomycin's primary effect is seen on sequences with GpC steps like [poly(dG-dC)]2, its interaction with other sequences highlights the influence of flanking regions and local DNA structure on ligand binding. nih.govsoton.ac.uk

Hoechst 33258 is a fluorescent dye known for its high-affinity binding to the minor groove of B-DNA, particularly at runs of three to four consecutive A-T base pairs. niscpr.res.inresearchgate.net However, its interaction with sequences containing G-C pairs, such as (dA-dC)n·(dG-dT)n, is markedly different.

Electric linear dichroism studies, which measure the orientation of the drug relative to the DNA helix axis, have been used to analyze this interaction. oup.com For AT-rich DNA, Hoechst 33258 produces a positive dichroism signal, consistent with deep penetration into the minor groove. nih.govnih.gov In stark contrast, when bound to poly(dA-dC)·poly(dG-dT), the dye exhibits a negative reduced dichroism. nih.govnih.gov This indicates that the classic minor groove binding mode is prevented. oup.com The reason for this is the presence of the 2-amino group of guanine, which protrudes into the minor groove and sterically hinders the dye's access. nih.govnih.gov Consequently, for GC-containing sequences like poly(dA-dC)·poly(dG-dT), Hoechst 33258 is thought to adopt an alternative binding mode, with evidence from competition experiments suggesting it may bind via intercalation. nih.govnih.gov

Research Methodologies and Approaches for Studying Da Dc N. Dg Dt N

Spectroscopic Characterization Techniques

Spectroscopic methods are powerful tools for investigating the conformational landscape of (dA-dC)n.(dG-dT)n. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal details about its secondary structure and the spatial arrangement of its constituent atoms.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is exceptionally sensitive to the helical structure of DNA. researchgate.net Studies on poly(dA-dC)·poly(dG-dT) have extensively used CD to monitor conformational transitions. oup.comnih.govnih.gov

Under standard physiological conditions, this compound typically exhibits a B-type CD spectrum. However, environmental factors such as high salt concentrations or the presence of ethanol (B145695) can induce significant conformational changes. For instance, in the presence of high concentrations of cesium chloride (CsCl) or in ethanolic solutions, the CD spectrum of poly(dA-dC)·poly(dG-dT) undergoes a notable alteration, characterized by an inversion of the long-wavelength CD band. oup.comnih.govnih.govoup.com This change, which results in a negative CD band around 278-290 nm, has been interpreted as a transition from the canonical B-form to a novel structure, potentially a left-handed Z-form or a modified B-form. oup.comnih.govnih.govnih.gov The transition to a Z-like form is also supported by studies showing that CsF can induce a negative band in the long-wavelength part of the CD spectrum. nih.gov

The cooperativity of these transitions can also be analyzed using CD spectroscopy. researchgate.netoup.com For example, the transition observed between 40% and 60% ethanol demonstrates cooperative behavior. oup.com Furthermore, lowering the temperature or adding small amounts of calcium ions (Ca²⁺) can potentiate the formation of the large negative CD band, indicating a shift in the conformational equilibrium. oup.comnih.govnih.govoup.com The effects of naturally occurring polyamines like spermidine (B129725) and spermine (B22157) have also been investigated, revealing their ability to induce a B-to-Z transition at micromolar concentrations in low ionic strength buffers. oup.com

Interactive Table:

Infrared (IR) Spectroscopy for Secondary Structure Elucidation

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint of the DNA secondary structure. leibniz-fli.de By analyzing the frequencies and intensities of absorption bands, particularly in the 1750–700 cm⁻¹ region, researchers can distinguish between different helical forms such as A-, B-, and Z-DNA. cdnsciencepub.comcdnsciencepub.com

Studies combining IR and CD spectroscopy have provided evidence for both right-handed and left-handed helical structures of poly(dA-dC)·(dG-dT). capes.gov.broup.com The B-to-Z transition, for example, is associated with characteristic changes in the IR spectrum. cdnsciencepub.com These include the appearance of new or enhanced absorptions, shifts in band positions, and band splitting. cdnsciencepub.com For instance, in the B → Z transition of poly(dG-dC), new bands appear at 1318 cm⁻¹ and 925 cm⁻¹, and the band at 1420 cm⁻¹ shifts to 1409 cm⁻¹. cdnsciencepub.com While these specific markers are for poly(dG-dC), similar principles apply to the study of this compound, helping to identify its conformational state under various conditions. The use of selectively deuterated or methylated polymers can further aid in assigning specific vibrational modes to the bases and the sugar-phosphate backbone. cdnsciencepub.comcdnsciencepub.com

Interactive Table:

Electric Linear Dichroism (ELD) for Binding Configuration

Electric linear dichroism (ELD) is a technique used to determine the orientation of molecules, or parts of molecules, by measuring the differential absorption of light polarized parallel and perpendicular to an applied electric field. wikipedia.org This method is particularly useful for studying the binding of ligands to DNA and for determining the orientation of the DNA bases relative to the helix axis. oup.comnih.gov

In ELD studies of DNA, the molecules are aligned by the electric field, and the reduced dichroism (ΔA/A) provides information about the angle of the transition moments of the chromophores (the DNA bases or bound ligands) with respect to the orientation axis. nih.gov For DNA, a negative reduced dichroism in the 240-280 nm band reflects the perpendicular orientation of the base pairs to the helix axis. oup.com When studying ligand binding, the sign of the reduced dichroism in the ligand's absorption band can reveal its binding mode. For example, in studies of the drug Hoechst 33258, a negative reduced dichroism was observed when bound to poly(dA-dC)·poly(dG-dT). oup.comnih.gov This indicated that minor groove binding, which typically results in a positive signal, was prevented, likely due to the presence of the 2-amino group of guanine (B1146940) protruding into the minor groove. oup.comnih.gov This suggests an alternative binding mode, such as intercalation. oup.com

Interactive Table:

Molecular Simulation and Computational Approaches

Computational methods, particularly molecular dynamics simulations and free energy calculations, offer a powerful complement to experimental techniques by providing a dynamic, atomic-level view of DNA structure and behavior.

Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational dynamics and stability of DNA. tandfonline.com These simulations have been applied to various DNA sequences, including those with alternating purine-pyrimidine repeats, to understand their structural properties under different environmental conditions. tandfonline.comresearchgate.netacs.orgbiorxiv.org

MD simulations can model the behavior of this compound in aqueous solution with explicit ions and water molecules, capturing the subtle interplay of forces that govern its structure. researchgate.net These simulations can reveal details about helical parameters, groove widths, sugar puckering, and the dynamics of the phosphodiester backbone. For instance, simulations can be used to study the stability of different DNA forms (A, B, or Z) and the transitions between them. tandfonline.com Coarse-grained MD simulations have been used to study the force-extension curves of composite DNA fragments, including those containing poly(dA-dT) and poly(dG-dC) segments, revealing distinct plateau regions corresponding to structural transitions. acs.orgbiorxiv.org While not directly on this compound, these studies demonstrate the capability of MD to probe the sequence-dependent mechanical properties of DNA.

Free Energy Calculations in Conformational Transitions

Free energy calculations are a class of computational methods used to determine the thermodynamics of molecular processes, such as the conformational transitions of DNA. These calculations can quantify the relative stability of different structural states and map the energy landscape of the transition pathway.

For alternating purine-pyrimidine sequences, a key area of interest is the B-to-Z DNA transition. Free energy calculations can provide microscopic insight into the mechanism of this complex process, which involves the inversion of helical handedness. researchgate.net Studies have suggested that this transition can occur via competing mechanisms, such as pathways involving stretched intermediates or the formation of a B-Z junction. researchgate.netresearchgate.net The free energy landscape can reveal the energetic barriers and intermediate states involved in the transition. For example, the free energy cost for Z-form formation is sequence-dependent, and this shapes the torsion-driven B-Z transition. oup.com While many detailed calculations have focused on the canonical Z-DNA forming sequence, poly(dG-dC), the principles and methods are applicable to understanding the energetics of similar transitions in this compound, which is also a potential Z-DNA forming sequence. nih.gov Single-molecule experiments have also been used to probe the thermodynamics and kinetics of the B-Z transition, providing data that can be compared with and inform computational models. pnas.org

Genetic and Molecular Biological Techniques

Genetic and molecular biological techniques provide powerful tools to investigate the localization, structure, and function of this compound sequences within the complex environment of the cell. These methods allow for the precise analysis of these sequences at the chromosomal, DNA, and protein-interaction levels.

In situ Hybridization for Chromosomal Localization

In situ hybridization is a technique that allows for the visualization of specific nucleic acid sequences within their native chromosomal context. When a labeled probe for this compound is used, it reveals a non-random distribution of these sequences across the chromosomes. nih.govnih.gov

Key Research Findings:

Non-Random Distribution: Studies in Drosophila melanogaster have shown that this compound sequences are not uniformly distributed. They are found in most euchromatic regions, which are gene-rich and actively transcribed. nih.govnih.gov

Chromosomal Enrichment and Depletion: A significantly higher density of these repeats is observed on the X chromosome compared to the autosomes. nih.gov Conversely, regions of β-heterochromatin and chromosome 4 show a depletion or lack of these sequences. nih.govnih.gov This pattern is evolutionarily conserved across different Drosophila species, suggesting a functional importance. nih.gov

Correlation with Gene Regulation: The distinct distribution patterns, such as the higher density on the X chromosome, have led to speculation about the role of these sequences in processes like dosage compensation. nih.gov In some Drosophila species, an autosomal arm that has been translocated to the X chromosome and acquired dosage compensation also shows an increased density of this compound repeats. nih.gov

Human Chromosomes: In humans, these sequences are also found to be ubiquitously interspersed throughout the genome. pnas.org Some studies have used probes like poly (dC-dA)·poly (dG-dT) to map specific loci, such as on chromosome 11q13.4. oup.com

| Organism | Chromosomal Location | Key Observation | Reference |

| Drosophila melanogaster | Euchromatin | Non-random distribution | nih.govnih.gov |

| Drosophila melanogaster | X Chromosome | Higher density compared to autosomes | nih.gov |

| Drosophila melanogaster | β-heterochromatin, Chromosome 4 | Depletion of sequences | nih.govnih.govwustl.edu |

| Human | General | Ubiquitously interspersed | pnas.org |

| Human | Chromosome 11q13.4 | Mapped using (dC-dA)·(dG-dT) probe | oup.com |

Gel Electrophoretic Analysis of DNA Topology

Gel electrophoresis is a fundamental technique used to separate DNA molecules based on their size, charge, and conformation. When applied to the study of plasmids containing this compound inserts, it can reveal changes in DNA topology, such as those caused by negative supercoiling.

Key Research Findings:

Conformational Transitions: The mobility of DNA in a gel is not solely dependent on its base composition under standard conditions. core.ac.ukresearchgate.net However, the conformation of DNA can be altered by factors like negative supercoiling. The (dA-dC)n·(dG-dT)n sequence has the potential to transition from the right-handed B-DNA form to a left-handed Z-DNA conformation. pnas.orgpnas.org

Topoisomer Separation: Two-dimensional gel electrophoresis can effectively separate DNA topoisomers, which are molecules that differ only in their degree of supercoiling. This technique has been used to demonstrate that an increase in negative superhelicity induces a structural transition within (dA-dT)n inserts, which is indicative of cruciform formation. tandfonline.com While not directly this compound, this highlights the power of the technique to study supercoil-induced structures.

Polymerase Chain Reaction (PCR) for Polymorphism Detection

Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. Because the number of repeats in a this compound sequence, also known as a microsatellite, can vary between individuals, PCR can be used to detect these length polymorphisms.

Key Research Findings:

High Polymorphism: The this compound repeats, or microsatellites, are highly polymorphic due to variations in the number of repeat units. wur.nl This high degree of variation makes them extremely useful as genetic markers. wur.nl

Marker-Assisted Mapping: By designing PCR primers for the unique DNA sequences flanking the repeats, the length of the repeat tract can be determined. wur.nlspringernature.com This has been instrumental in creating genetic linkage maps for various organisms, including humans and Arabidopsis. springernature.comsalk.edu

Gene Mapping and Disease Association: The informativeness of these polymorphisms has been exploited to map genes and investigate the genetic basis of diseases. springernature.com For example, a (CT)n·(CA)n repeat polymorphism was used to map a locus on human chromosome 11q13.4. oup.com

Quantitative Analysis: A variation of PCR, known as quantitative real-time PCR (qPCR), can be used for quantitative microsatellite analysis (QuMA). This method allows for the rapid measurement of the relative copy number of a DNA sequence, which is useful in cancer research to detect loss or gain of alleles. aacrjournals.org

| Application | Organism/System | Finding | Reference |

| Genetic Markers | Eukaryotes | High level of polymorphism due to repeat length variation. | wur.nl |

| Genetic Mapping | Human, Arabidopsis | Used to construct detailed genetic linkage maps. | springernature.comsalk.edu |

| Locus Mapping | Human | Mapped a polymorphic locus to chromosome 11q13.4. | oup.com |

| Copy Number Variation | Human Cancer Cells | Quantitative PCR can measure DNA copy number at microsatellite loci. | aacrjournals.org |

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are used to study the regulatory function of DNA sequences. thermofisher.compromega.combmglabtech.com In this technique, a sequence of interest, such as a promoter or enhancer containing a this compound tract, is linked to a reporter gene that produces an easily measurable protein (e.g., luciferase or chloramphenicol (B1208) acetyltransferase). The level of reporter protein produced reflects the transcriptional activity conferred by the test sequence. promega.com

Key Research Findings:

Transcriptional Repression: Studies on the rat prolactin gene have shown that a 170bp d(TG)n.d(CA)n repeat upstream of the gene exerts a negative effect on its transcription. When this sequence was linked to a reporter gene, it down-regulated expression. nih.gov

Context-Dependent Regulation: The regulatory effect of these sequences can be context-dependent. For instance, in studies of the C/EBPα gene, promoter-reporter constructs were used to identify repressive elements. The inclusion of the 5'-untranslated region (UTR) containing such repeats was found to be crucial for mimicking the endogenous gene's expression pattern. pnas.org

Modulation of Promoter Activity: The this compound sequences can influence the activity of even strong viral promoters. The d(TG)n.d(CA)n repeat from the rat prolactin gene was able to down-regulate the expression of a fusion gene driven by the Rous sarcoma virus promoter. nih.gov

DNA-Protein Crosslinking Experiments

DNA-protein crosslinking is a technique used to identify proteins that bind to a specific DNA sequence in vivo or in vitro. This method involves covalently linking proteins to DNA, followed by purification of the DNA-protein complexes and identification of the bound proteins.

Key Research Findings:

Identification of Z-DNA Binding: Antibodies specific to Z-DNA have been used in crosslinking experiments to demonstrate that the (dC-dA)n·(dG-dT)n sequence can form left-handed Z-DNA in negatively supercoiled plasmids. pnas.orgpnas.org The antibody, acting as a protein probe, was shown to bind specifically to the segment containing the alternating purine-pyrimidine sequence. pnas.org

Formaldehyde Crosslinking: Formaldehyde is a commonly used crosslinking agent that can be applied to cells to capture DNA-protein interactions as they occur in vivo. nih.gov This approach allows for the comprehensive identification of DNA-binding proteins, which can then be analyzed by techniques like mass spectrometry. nih.gov

Probing DNA-Protein Interactions: Synthetic DNA-protein conjugates have been created to study the effects of such crosslinks on cellular processes like DNA replication. These studies help to understand how different DNA polymerases bypass bulky lesions formed by proteins covalently attached to DNA. acs.org

Nuclease Sensitivity Assays (e.g., S1 Nuclease) for Chromatin Structure

Nuclease sensitivity assays use enzymes that cut DNA, such as S1 nuclease which preferentially cleaves single-stranded regions, to probe the structure of DNA and chromatin. The this compound sequence can adopt non-B-DNA conformations that create junctions or single-stranded regions susceptible to nuclease cleavage.

Key Research Findings:

Supercoiling-Dependent Sensitivity: In supercoiled plasmids, the (dA-dC)n·(dG-dT)n sequence becomes sensitive to S1 nuclease. tandfonline.com This sensitivity is often found at the junctions between the B-DNA and the non-B (e.g., Z-DNA) conformation adopted by the repeat. tandfonline.comoup.com

Chromatin Structure: When examined within the context of chromatin in cultured mouse cells, these sequences were found to be packaged into typical core particles and were not preferentially sensitive to S1 nuclease. nih.gov This suggests that in their native chromatin environment, these sequences may not predominantly exist in a Z-DNA form but rather in an "alternating-B" conformation on the nucleosome surface. nih.gov

pH and Ionic Strength Dependence: The cleavage by S1 nuclease at these sites is influenced by environmental conditions. For example, cleavage is enhanced at lower pH and reduced concentrations of NaCl. pnas.org

Location Near Genes: S1-sensitive sites containing (dC-dT)n·(dA-dG)n repeats have been identified near transcribed genes, such as the human U1 and U2 small nuclear RNA genes, suggesting a potential role in gene regulation. pnas.orgembopress.org In the rat prolactin gene, these sequences were found to be hypersensitive to S1 nuclease. nih.gov

| Nuclease | Substrate | Key Finding | Reference |

| S1 Nuclease | Supercoiled Plasmids | Recognizes B-Z DNA junctions. | tandfonline.comoup.com |

| S1 Nuclease | Mouse Cell Chromatin | Sequences are packaged in nucleosomes and not hypersensitive, suggesting an "alternating-B" form. | nih.gov |

| S1 Nuclease | Human U1 RNA Gene | A (dC-dT)n·(dA-dG)n stretch creates a highly sensitive cleavage site. | pnas.org |

| S1 Nuclease | Rat Prolactin Gene | Alternating purine-pyrimidine sequences are hypersensitive to cleavage. | nih.gov |

Polymorphism and Population Genetics of Da Dc N. Dg Dt N Repeats

Length Polymorphisms in Human Interspersed Repetitive DNA

The polymorphic nature of these repeats can be readily typed using the polymerase chain reaction (PCR). nih.govresearchgate.net By designing primers that flank the repeat block, the entire region can be amplified. The resulting DNA fragments can then be separated by size on polyacrylamide gels, revealing the length polymorphisms. nih.govresearchgate.net This method offers a significant improvement in sensitivity and speed compared to older techniques like standard blotting and hybridization. nih.govresearchgate.net

Categorization of Repeat Sequences (Perfect, Imperfect, Compound)

The categories are defined as follows:

Perfect Repeats: These sequences consist of an uninterrupted series of (dA-dC) or (dG-dT) dinucleotides. exlibrisgroup.comnih.gov An analysis of over 100 human sequences found that perfect repeats are the most common type, accounting for 64% of the total. exlibrisgroup.comnih.gov

Imperfect Repeats: These sequences have one or more interruptions within the run of repeats. exlibrisgroup.comnih.gov These interruptions can be single base changes or insertions of short, non-repetitive sequences. Imperfect repeats constituted 25% of the sequences in the aforementioned study. exlibrisgroup.comnih.gov

Compound Repeats: These are characterized by adjacent tandem simple repeats of a different sequence. exlibrisgroup.comnih.gov For example, a (dA-dC)n repeat might be located next to a (dA-T)n repeat. This category made up 11% of the analyzed sequences. exlibrisgroup.comnih.gov

| Category | Description | Prevalence |

| Perfect | Uninterrupted run of (dA-dC)n·(dG-dT)n repeats. exlibrisgroup.comnih.gov | 64% exlibrisgroup.comnih.gov |

| Imperfect | One or more interruptions in the repeat sequence. exlibrisgroup.comnih.gov | 25% exlibrisgroup.comnih.gov |

| Compound | Adjacent tandem repeats of a different sequence. exlibrisgroup.comnih.gov | 11% exlibrisgroup.comnih.gov |

Informativeness of Polymorphisms as Genetic Markers

The utility of a genetic marker is determined by its informativeness, which is a measure of how likely it is to provide useful information in a genetic study. For (dA-dC)n·(dG-dT)n repeats, their high degree of polymorphism makes them exceptionally informative markers. researchgate.net

The informativeness of these markers is often quantified using the Polymorphism Information Content (PIC) value. A higher PIC value indicates a more informative marker. Studies have shown that the informativeness of (dA-dC)n·(dG-dT)n markers is generally superior to that of standard unique-sequence probe polymorphisms. researchgate.net

Factors Influencing Polymorphism Informativeness (e.g., Repeat Length)

Q & A

Q. What experimental techniques are recommended for characterizing the secondary structure of (dA-dC)n·(dG-dT)n sequences?

Circular dichroism (CD) spectroscopy and fluorescence spectroscopy are primary methods for detecting structural transitions (e.g., B-DNA to Z-DNA). CD spectra can distinguish between right-handed and left-handed conformations, while fluorescence assays using intercalators like 7-amino-actinomycin D can reveal binding patterns. NMR is also effective for resolving base-pairing dynamics in short repeats .

Q. How are (dA-dC)n·(dG-dT)n sequences utilized in polymerase chain reaction (PCR) primer design?

These sequences are often embedded in primers to amplify dinucleotide repeat regions, such as microsatellites. For example, Sau3AI-digested genomic fragments cloned into plasmids can be screened using poly(dC-dA)·poly(dG-dT) probes. Sequencing the cloned fragments enables primer synthesis for specific loci (e.g., CD3D gene introns) .

Q. What is the role of (dA-dC)n·(dG-dT)n in autoimmune antibody binding studies?

Polyamine-induced Z-DNA conformations in plasmids containing (dA-dC)n·(dG-dT)n inserts enhance binding affinity for lupus autoantibodies. Competitive ELISA assays using Z-DNA vs. B-DNA forms can quantify antibody specificity, with buffer ionic strength and pH critically influencing results .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to minimize structural heterogeneity in (dA-dC)n·(dG-dT)n during in vitro assays?

- Temperature control : Thermal denaturation/renaturation cycles with slow cooling rates stabilize homogeneous structures.

- Cationic modulation : Add polyamines (e.g., spermidine) at 1–5 mM to promote Z-DNA formation.

- Buffer composition : Use low-salt buffers (e.g., 10 mM Tris-HCl) for B-DNA or high-salt (e.g., 150 mM NaCl) for Z-DNA .

Q. How can contradictions in binding affinity data between (dA-dC)n·(dG-dT)n and autoimmune antibodies across experimental models be resolved?

Discrepancies often arise from variations in DNA conformation (B- vs. Z-DNA) or assay conditions. Strategies include:

- Cross-validation : Use multiple techniques (e.g., surface plasmon resonance and electrophoretic mobility shift assays).

- Competitive binding assays : Introduce unlabeled DNA competitors to assess specificity.

- Structural confirmation : Pair binding data with CD or NMR to confirm dominant conformations .

Q. What methodologies are effective for studying short-patch DNA repair mechanisms involving (dA-dC)·(dG-dT) mismatches?

Oligonucleotide-directed mismatch repair (ODMR) assays can introduce specific mismatches (e.g., dA-dC) near selectable markers (e.g., rpoB mutations). Post-repair Sanger sequencing validates repair efficiency, while next-generation sequencing (NGS) quantifies off-target effects. NucS endonuclease activity assays further elucidate repair pathways .

Q. How can cryo-electron microscopy (cryo-EM) advance structural insights into (dA-dC)n·(dG-dT)n-protein interactions?

Cryo-EM is ideal for visualizing large complexes (e.g., antibody-Z-DNA interactions). Key steps:

- Sample preparation : Stabilize DNA-protein complexes using crosslinkers (e.g., glutaraldehyde).

- Grid optimization : Use ultrathin carbon supports to prevent preferred orientation artifacts.

- Data processing : Classify particles using RELION to resolve conformational flexibility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.